

5-Hydroxy-2-iodobenzoic Acid: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: *5-Hydroxy-2-iodobenzoic acid*

Cat. No.: *B1302134*

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Introduction

5-Hydroxy-2-iodobenzoic acid is a valuable bifunctional aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a benzene ring, allows for a variety of chemical transformations. The electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group influence the reactivity of the aromatic ring, while the iodo-substituent provides a handle for cross-coupling reactions. This unique combination of functional groups makes **5-hydroxy-2-iodobenzoic acid** an attractive starting material for the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Synthesis of 5-Hydroxy-2-iodobenzoic Acid

A common and efficient method for the synthesis of **5-hydroxy-2-iodobenzoic acid** involves the diazotization of 2-amino-5-hydroxybenzoic acid followed by a Sandmeyer-type iodination reaction.

Experimental Protocol: Synthesis of 5-Hydroxy-2-iodobenzoic Acid[1]

Materials:

- 2-amino-5-hydroxybenzoic acid

- Concentrated hydrochloric acid
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)
- Water
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- In a suitable reaction vessel, dissolve 2-amino-5-hydroxybenzoic acid (1.99 g, 1.33 mmol) in water (20 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add concentrated hydrochloric acid (10 mL) followed by a solution of sodium nitrite (1.08 g, 45.6 mmol) in water. Maintain the temperature at 0 °C and stir the mixture for 30 minutes to facilitate the diazotization reaction.
- In a separate flask, dissolve potassium iodide (3.24 g, 19.5 mmol) in water (5 mL).
- Add the potassium iodide solution to the reaction mixture.
- Heat the resulting mixture to 90 °C and stir for 30 minutes to effect the iodination reaction.
- After cooling to room temperature, extract the mixture with ethyl acetate.
- Wash the organic layer sequentially with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **5-hydroxy-2-iodobenzoic acid**.

Data Presentation:

Product	Yield	Physical Appearance	Melting Point	Spectroscopic Data
5-Hydroxy-2-iodobenzoic acid	88%	Brown solid	180°C	IR (KBr, ν_{max} , cm^{-1}): 3293, 1700, 1666, 1583, 1477, 1427, 1307, 1265, 1241, 1222, 1018, 933, 877, 827, 782^{H} NMR (500 MHz, DMSO- d_6 , δ): 6.69 (1H, d, J = 8.5 Hz), 7.13 (1H, s), 7.71 (1H, d, J = 8.5 Hz), 9.9 (1H, s) ^{13}C NMR (DMSO- d_6 , δ): 80.5, 117.8, 120.6, 137.9, 141.7, 157.8, 168.3HRMS (APCI): $[\text{M}+\text{H}]^+$ calcd for $\text{C}_7\text{H}_5\text{O}_3\text{I}$: 264.9361, found: 264.9377

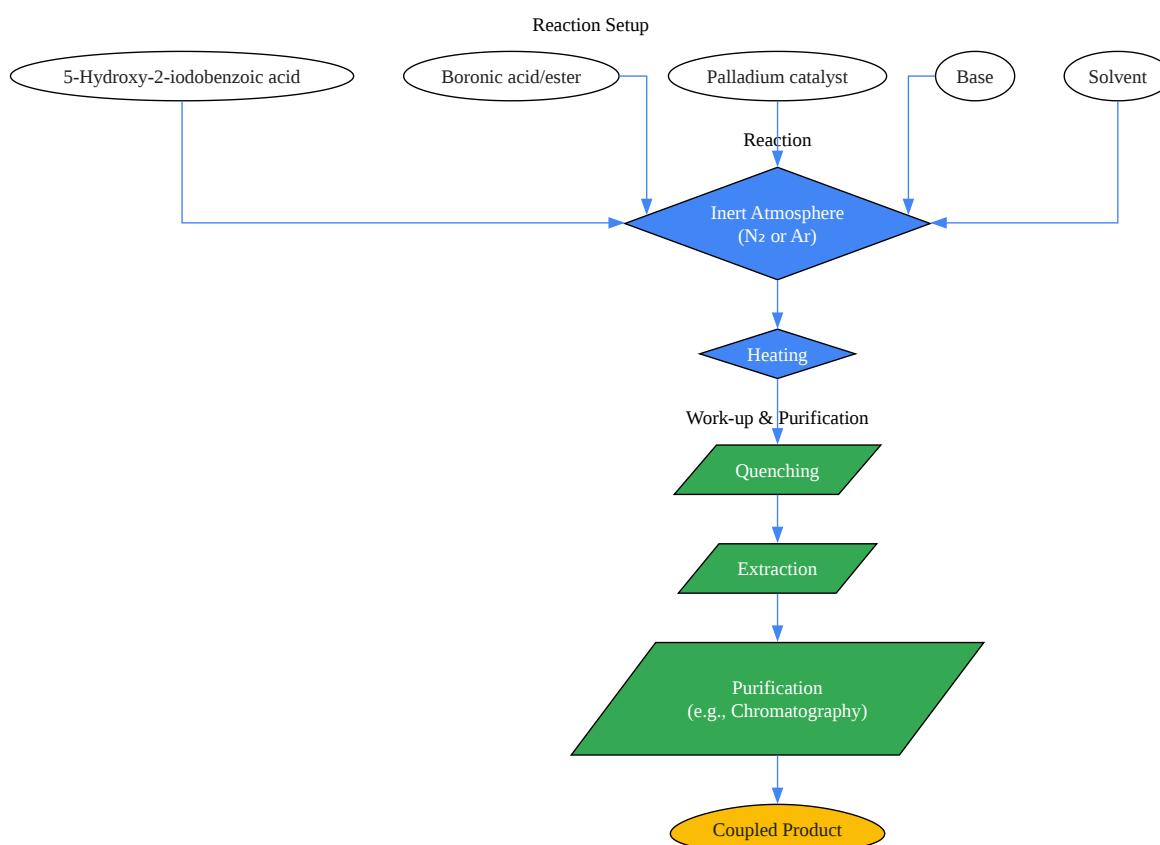
Applications in Cross-Coupling Reactions

The carbon-iodine bond in **5-hydroxy-2-iodobenzoic acid** is a key feature that allows for its participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C bond formation and are widely used in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. **5-Hydroxy-2-iodobenzoic acid** can serve as the aryl halide partner in this reaction, enabling the introduction of a wide range of aryl or vinyl substituents.

General Experimental Workflow for Suzuki-Miyaura Coupling



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Caption: General workflow for a Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

- **5-Hydroxy-2-iodobenzoic acid**
- Aryl or vinyl boronic acid (or ester)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Solvent (e.g., Toluene, Dioxane, DMF, with water)

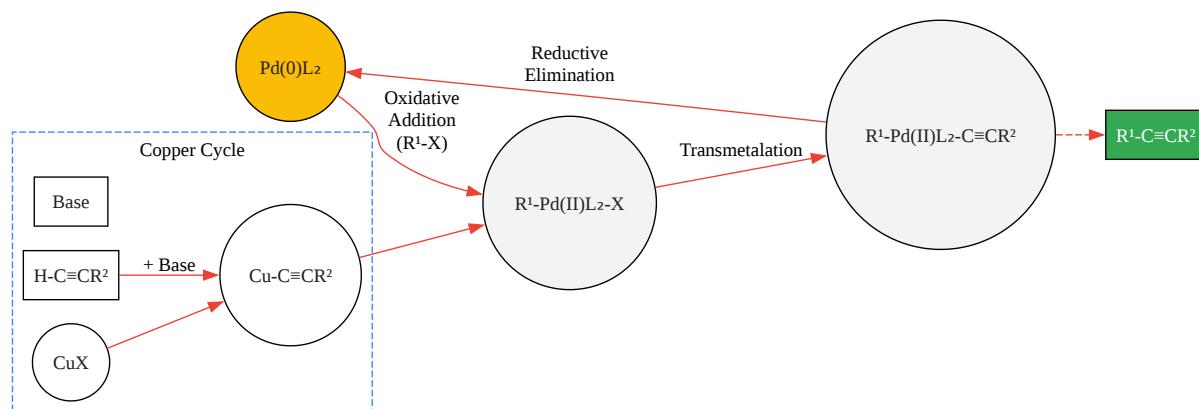
Procedure:

- To a reaction flask, add **5-hydroxy-2-iodobenzoic acid** (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
- Add the degassed solvent(s).
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH_4Cl .
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.

Catalytic Cycle of the Sonogashira Coupling



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Caption: Simplified catalytic cycle for the Sonogashira coupling.

General Protocol for Sonogashira Coupling

Materials:

- **5-Hydroxy-2-iodobenzoic acid**
- Terminal alkyne
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{PPh}_3)_2$)

- Copper(I) salt (e.g., CuI)
- Base (e.g., Et₃N, DIPEA)
- Solvent (e.g., THF, DMF)

Procedure:

- In a reaction flask, dissolve **5-hydroxy-2-iodobenzoic acid** (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in the solvent.
- Add the palladium catalyst (0.01-0.05 equiv.), the copper(I) salt (0.02-0.1 equiv.), and the base.
- Degas the mixture by bubbling with an inert gas for 15-20 minutes.
- Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
- Once the reaction is complete, dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst.
- Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
- Purify the residue by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of C-C bonds and can be applied to **5-hydroxy-2-iodobenzoic acid** to introduce alkenyl groups.

General Protocol for Heck Reaction

Materials:

- **5-Hydroxy-2-iodobenzoic acid**
- Alkene

- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, Pd/C)
- Ligand (e.g., PPh_3 , $\text{P}(\text{o-tolyl})_3$)
- Base (e.g., Et_3N , K_2CO_3)
- Solvent (e.g., DMF, Acetonitrile)

Procedure:

- Combine **5-hydroxy-2-iodobenzoic acid** (1.0 equiv.), the alkene (1.1-2.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), the ligand (if required), and the base in a reaction vessel.
- Add the solvent and degas the mixture.
- Heat the reaction to the required temperature (typically 80-140 °C) until the starting material is consumed (monitored by TLC or GC-MS).
- Cool the mixture, dilute with water, and extract with an organic solvent.
- Wash the combined organic extracts, dry over a drying agent, and remove the solvent under reduced pressure.
- Purify the product by column chromatography.

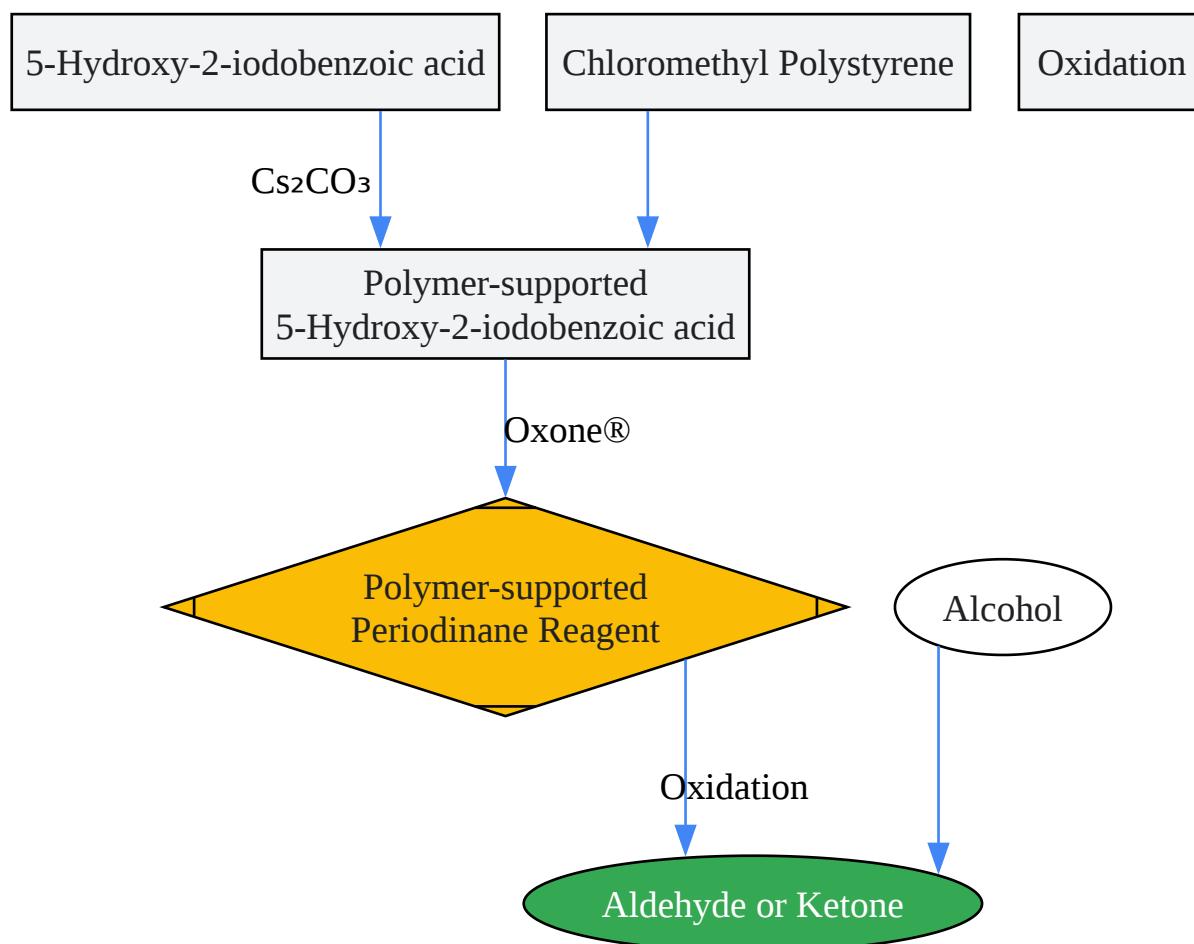
Application in the Synthesis of Bioactive Molecules and Functional Materials

5-Hydroxy-2-iodobenzoic acid is a precursor for the synthesis of more complex molecules with potential biological activity or material science applications. One notable application is its use in the preparation of a polymer-supported oxidizing agent.

Synthesis of a Polymer-Supported Periodinane Reagent

A polymer-supported version of a hypervalent iodine reagent, analogous to the Dess-Martin periodinane, can be synthesized from **5-hydroxy-2-iodobenzoic acid**. This solid-supported reagent facilitates easier purification of the oxidized products.

Synthetic Pathway to a Polymer-Supported Oxidizing Reagent

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Caption: Synthesis and application of a polymer-supported periodinane.

Protocol for the Preparation of a Polymer-Supported Periodinane Reagent[2][3]

Step 1: Immobilization of 5-Hydroxy-2-iodobenzoic Acid

- Suspend chloromethyl polystyrene (cross-linked with 1% divinylbenzene) in a suitable solvent (e.g., DMF).
- Add **5-hydroxy-2-iodobenzoic acid** and cesium carbonate (Cs_2CO_3).

- Heat the mixture with stirring to effect the coupling of the benzoic acid to the polymer support.
- After the reaction, filter the polymer, wash extensively with various solvents to remove unreacted starting materials, and dry under vacuum.

Step 2: Oxidation to the Hypervalent Iodine Reagent

- Suspend the polymer-supported **5-hydroxy-2-iodobenzoic acid** in a mixture of acetonitrile and water.
- Add Oxone® (2KHSO₅·KHSO₄·K₂SO₄) and stir the mixture at room temperature.
- Monitor the oxidation until completion.
- Filter the polymer, wash thoroughly with water and acetone, and dry under vacuum to obtain the polymer-supported periodinane reagent.

This solid-phase reagent can then be used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The key advantage is that the spent reagent and byproducts remain on the polymer support and can be removed by simple filtration.

Conclusion

5-Hydroxy-2-iodobenzoic acid is a highly functionalized and versatile building block in organic synthesis. Its ability to undergo a variety of transformations, including esterification, etherification, and particularly palladium-catalyzed cross-coupling reactions, makes it a valuable starting material for the construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers and scientists in drug development and materials science to utilize this compound in their synthetic endeavors.

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